molecular formula C21H20FNO4 B11246524 N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11246524
M. Wt: 369.4 g/mol
InChI Key: MOMPKHSJTDELIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with both aromatic and heterocyclic components, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated furan compound.

    Attachment of the dimethoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction, where the dimethoxyphenyl group is introduced to the furan ring.

    Formation of the propanamide linkage: This final step involves the reaction of the intermediate compound with a suitable amine under amide formation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), alkylating agents (R-X)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorophenyl N-(2,5-dimethoxyphenyl)carbamate
  • N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide

Uniqueness

N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H20FNO4

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H20FNO4/c1-25-17-7-10-18(20(13-17)26-2)23-21(24)12-9-16-8-11-19(27-16)14-3-5-15(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24)

InChI Key

MOMPKHSJTDELIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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